N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide
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Overview
Description
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzofuran structure, which is substituted with methoxy groups and an isopropylaminoethoxy side chain. The hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving appropriate phenolic and aldehyde precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Isopropylaminoethoxy Side Chain: This step involves the nucleophilic substitution of an appropriate ethoxy precursor with isopropylamine.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Formation of the Hydroiodide Salt: The compound is converted to its hydroiodide salt form by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The methoxy and isopropylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 1-[4,7-Dimethoxy-6-[2-(isopropylamino)ethoxy]benzofuran-5-yl]-3-methylurea
Uniqueness
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Properties
CAS No. |
75883-39-5 |
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Molecular Formula |
C17H25IN2O5 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-[2-(propan-2-ylamino)ethoxy]-1-benzofuran-5-yl]acetamide;hydroiodide |
InChI |
InChI=1S/C17H24N2O5.HI/c1-10(2)18-7-9-24-16-13(19-11(3)20)14(21-4)12-6-8-23-15(12)17(16)22-5;/h6,8,10,18H,7,9H2,1-5H3,(H,19,20);1H |
InChI Key |
QQOYTDXRBKWWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=C(C2=C(C=CO2)C(=C1NC(=O)C)OC)OC.I |
Origin of Product |
United States |
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